molecular formula C10H8ClNaO3 B3052637 sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate CAS No. 430440-66-7

sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate

Cat. No.: B3052637
CAS No.: 430440-66-7
M. Wt: 234.61 g/mol
InChI Key: FOMSNJCIQOFNOT-IPZCTEOASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate is an organic compound that features a sodium ion paired with a chlorophenyl-substituted hydroxybutenoate anion

Scientific Research Applications

Sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

NCS-356 sodium is a specific GHB receptor agonist . GHB receptors are known to interact with specific GHB binding sites or receptors, and act as a weak agonist at GABA (B) receptors .

Safety and Hazards

The specific safety and hazards of NCS-356 sodium are not detailed in the search results. Sodium is known to react violently on contact with powerful oxidizers and water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or water

    Catalyst: Sodium hydroxide

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 4-(4-chlorophenyl)-4-oxobut-2-enoate

    Reduction: 4-(4-chlorophenyl)-4-hydroxybutanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • Sodium;(E)-4-(4-bromophenyl)-4-hydroxybut-2-enoate
  • Sodium;(E)-4-(4-fluorophenyl)-4-hydroxybut-2-enoate
  • Sodium;(E)-4-(4-methylphenyl)-4-hydroxybut-2-enoate

Uniqueness

Sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and biological activity The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications

Properties

IUPAC Name

sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3.Na/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;/h1-6,9,12H,(H,13,14);/q;+1/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMSNJCIQOFNOT-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=CC(=O)[O-])O)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(/C=C/C(=O)[O-])O)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10109992
Record name Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10109992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430440-66-7
Record name NCS-356 sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0430440667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10109992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NCS-356 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69F856TOG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate
Reactant of Route 2
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate
Reactant of Route 3
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate
Reactant of Route 4
Reactant of Route 4
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate
Reactant of Route 5
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate
Reactant of Route 6
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.